molecular formula C10H17NO3 B2985085 tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1540700-97-7

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2985085
CAS No.: 1540700-97-7
M. Wt: 199.25
InChI Key: FTWSDBRXBABRTG-UHFFFAOYSA-N
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Description

“tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the CAS Number: 2165391-70-6 . It has a molecular weight of 199.25 . The compound is also known by its IUPAC name, tert-butyl (1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . and should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Scalable Synthesis of Enantiomerically Pure Compounds

An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates significant improvements over original methods. This approach starts from commercially available chiral lactone, featuring a key step of epimerization/hydrolysis to avoid tedious purification, scaled up to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).

Synthesis of Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane leads to a new scaffold for preparing substituted piperidines. The terminal alkyne converts into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).

Piperidine Derivatives Fused to a Tetrahydrofuran Ring

The intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate under specific conditions yields tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This process is followed by a reaction that forms 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives, demonstrating the compound's utility in synthesizing complex piperidine derivatives (Moskalenko & Boev, 2014).

Amidyl Radical Cyclization

A methodology involving treatment of an olefinic hydroxamic acid with tert-butylsulfinyl chloride and Hunig’s base, in the presence of a radical trap, affords a functionalized product derived from an amidyl radical cyclization. This approach has been utilized in a formal total synthesis of the 6-azabicyclo[3.2.1]octane-containing indole alkaloid peduncularine, showcasing the compound's role in facilitating complex organic transformations (Lin, Stien, & Weinreb, 2000).

Synthesis of Stereoselective Compounds

A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlights the versatility of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate in creating stereoselective compounds. This development significantly shortens known literature procedures for synthesizing these unnatural amino acids, with potential applications in pharmaceutical development (Bakonyi et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling information .

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWSDBRXBABRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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